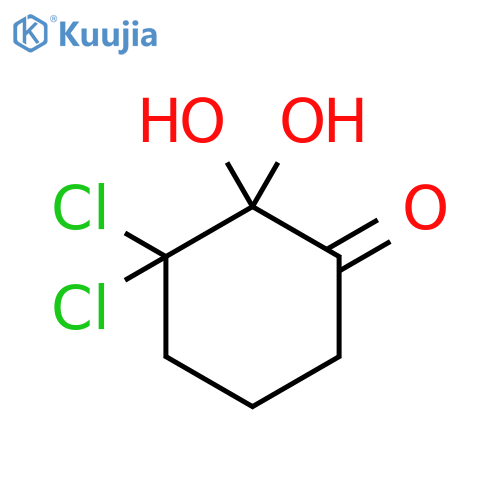

Cas no 83878-01-7 (3,3-Dichloro-2,2-dihydroxycyclohexanone)

83878-01-7 structure

商品名:3,3-Dichloro-2,2-dihydroxycyclohexanone

3,3-Dichloro-2,2-dihydroxycyclohexanone 化学的及び物理的性質

名前と識別子

-

- Cyclohexanone,3,3-dichloro-2,2-dihydroxy-

- 3,3-dichloro-2,2-dihydroxycyclohexan-1-one

- 3,3-Dichloro-2,2-dihydroxycyclohexanone

- 3,3-Dichlor-2,2-dihydroxy-cyclohexanon

- 3,3-dichloro-2,2-dihydroxy-cyclohexanone

- NS00038344

- SCHEMBL10885747

- 83878-01-7

- AKOS024319175

- EINECS 281-167-9

- FT-0641929

- DTXSID10232774

-

- インチ: InChI=1S/C6H8Cl2O3/c7-5(8)3-1-2-4(9)6(5,10)11/h10-11H,1-3H2

- InChIKey: CMFHEHLGXLKUKA-UHFFFAOYSA-N

- ほほえんだ: C1CC(=O)C(C(C1)(Cl)Cl)(O)O

計算された属性

- せいみつぶんしりょう: 197.98500

- どういたいしつりょう: 197.98505

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 188

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 2

- トポロジー分子極性表面積: 57.5

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 0.2

じっけんとくせい

- 色と性状: 使用できません

- 密度みつど: 1.4324 (rough estimate)

- ゆうかいてん: 120-124 °C

- ふってん: 285.68°C (rough estimate)

- フラッシュポイント: 183.4°C

- 屈折率: 1.4656 (estimate)

- PSA: 57.53000

- LogP: 0.59420

- ようかいせい: 使用できません

3,3-Dichloro-2,2-dihydroxycyclohexanone セキュリティ情報

3,3-Dichloro-2,2-dihydroxycyclohexanone 税関データ

- 税関コード:2914700090

- 税関データ:

中国税関番号:

2914700090概要:

2914700090他のケトン及びキノンのハロゲン化/スルホン化誘導体(硝化及び亜硝化誘導体を含む)。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、アセトン申告包装

要約:

HS:291470090ケトンとキノンのハロゲン化、スルホン化、硝化または亜硝化誘導体、その他の酸素機能の有無にかかわらず税金還付率:9.0%監督管理条件:無付加価値税:17.0%最恵国待遇関税:5.5%一般関税:30.0%

3,3-Dichloro-2,2-dihydroxycyclohexanone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D435628-50mg |

3,3-Dichloro-2,2-dihydroxycyclohexanone |

83878-01-7 | 50mg |

$ 50.00 | 2022-06-05 | ||

| TRC | D435628-100mg |

3,3-Dichloro-2,2-dihydroxycyclohexanone |

83878-01-7 | 100mg |

$ 65.00 | 2022-06-05 | ||

| TRC | D435628-500mg |

3,3-Dichloro-2,2-dihydroxycyclohexanone |

83878-01-7 | 500mg |

$ 135.00 | 2022-06-05 |

3,3-Dichloro-2,2-dihydroxycyclohexanone 関連文献

-

Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703

-

4. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820

83878-01-7 (3,3-Dichloro-2,2-dihydroxycyclohexanone) 関連製品

- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)

- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)

- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

推奨される供給者

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量